
(1R,2S)-2-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a fluorine and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (4-Fluoro-3-methoxyphenyl)acetic acid.
Cyclopropanation: The precursor undergoes cyclopropanation using a reagent like diazomethane or a similar carbene source to form the cyclopropane ring.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives or reduce the cyclopropane ring.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride under appropriate conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of amine derivatives or reduced cyclopropane compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R,2S)-2-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(3-Methoxyphenyl)cyclopropan-1-amine
- (1R,2S)-2-(4-Methoxyphenyl)cyclopropan-1-amine
Comparison:
Structural Differences: The presence of both fluorine and methoxy groups in (1R,2S)-2-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine distinguishes it from its analogs, which may have only one of these substituents.
Reactivity: The combination of substituents can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy or selectivity.
Applications: The unique structural features may make this compound more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
(1R,2S)-2-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-10-4-6(2-3-8(10)11)7-5-9(7)12/h2-4,7,9H,5,12H2,1H3/t7-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNDTDWDLXXUOZ-IONNQARKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC2N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2C[C@H]2N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2932210.png)
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2932211.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethene-1-sulfonamide](/img/structure/B2932212.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2932213.png)
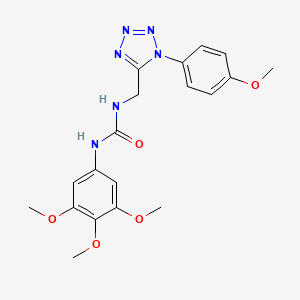
![1-Methyl-1H-benzo[d]imidazol-7-amine](/img/structure/B2932215.png)
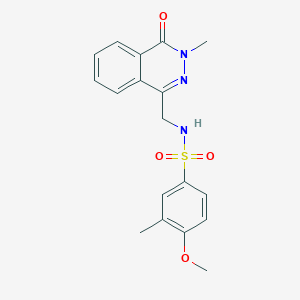
![3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2932221.png)
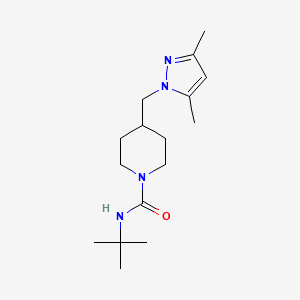
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2932224.png)
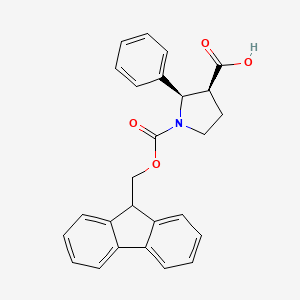
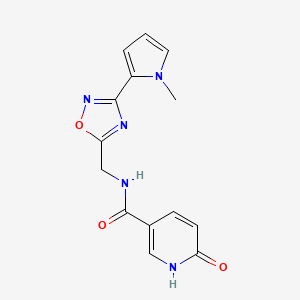
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2932232.png)
